1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
Description
This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group at position 3 and a 4-methylbenzenesulfonyl (tosyl) group at position 1. The tosyl group contributes to electron-withdrawing effects and may influence pharmacokinetics .
Properties
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-15-7-9-18(10-8-15)33(27,28)26-11-5-6-16(14-26)23-24-22(25-32-23)17-12-19(29-2)21(31-4)20(13-17)30-3/h7-10,12-13,16H,5-6,11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGOGNVMUAVUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trimethoxyphenyl Group: This step might involve the use of a coupling reagent to attach the trimethoxyphenyl group to the oxadiazole ring.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-(4-Methylbenzenesulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. For instance, analogs containing oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their anticancer activity. Compounds exhibiting structural similarities to the target compound showed IC50 values in the low micromolar range against HeLa and HCT116 cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Properties
Compounds with similar structural features have also been investigated for antimicrobial activity. The sulfonamide group is known for its antibacterial properties, which can be enhanced by the oxadiazole moiety.
Case Study:
Research conducted on related sulfonamide derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study indicated that modifications at the piperidine nitrogen could enhance efficacy against resistant strains .
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
- Cell Cycle Arrest: Compounds containing oxadiazole rings have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Synthesis and Development
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Sulfonation to introduce the 4-methylbenzenesulfonyl group.
Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine derivatives |
| 2 | Nucleophilic Substitution | Piperidine derivatives |
| 3 | Sulfonation | Sulfonyl chloride |
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among analogs:
Physicochemical Properties
- Lipophilicity : Trimethoxyphenyl > benzodioxol > phenyl > methyl (based on substituent polarity).
- Solubility : The target compound’s high molecular weight and aromaticity may reduce aqueous solubility compared to simpler analogs like .
Biological Activity
1-(4-Methylbenzenesulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that has garnered interest due to its potential pharmacological applications. The compound is characterized by its unique structural features, which include a piperidine ring and an oxadiazole moiety, both known for their biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic uses.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of synthesized compounds bearing piperidine and oxadiazole moieties demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The most active derivatives showed IC50 values indicating potent antibacterial effects .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. In particular, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. Compounds from similar studies exhibited IC50 values as low as 0.63 µM for AChE inhibition . This suggests potential applications in treating conditions related to cholinergic dysfunctions.
The mechanism of action of this compound likely involves its interaction with specific biological targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The presence of methoxy groups may enhance binding affinity and specificity towards targets .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of synthesized oxadiazole derivatives, several compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus . Among these derivatives, some displayed significant inhibition zones in agar diffusion tests, indicating their potential as new antibacterial agents .
Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of piperidine derivatives demonstrated that compounds containing the oxadiazole ring showed promising results in inhibiting urease activity. This property could be beneficial in managing conditions like urinary tract infections where urease-producing bacteria are involved .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
